Benzimidazoles are a class of compounds that have been extensively studied for their medicinal properties. The specific compound in question is categorized as a benzimidazole derivative due to the presence of the benzimidazole moiety. Its synthesis and biological evaluation have been documented in various studies, highlighting its potential therapeutic applications .
The synthesis of 1H-benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) can be performed through several methods, primarily involving the condensation reaction between o-phenylenediamines and aldehydes. A typical pathway involves:
The synthesis parameters typically involve temperature control, reaction time, and solvent choice, which can significantly affect the yield and purity of the final product.
The molecular structure of 1H-benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) features:
The structural formula can be represented as follows:
This indicates a molecular weight of approximately 224.25 g/mol. The presence of nitrogen atoms in both the benzimidazole and pyrrole rings contributes to its potential biological activity by participating in hydrogen bonding and coordination with metal ions.
The chemical reactivity of 1H-benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) includes:
Furthermore, studies have shown that derivatives of this compound exhibit significant interactions with biological targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism of action for 1H-benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) primarily involves:
The physical properties include:
Chemical properties involve:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm structure and purity .
The applications of 1H-benzimidazole, 1-(1H-pyrrol-1-ylmethyl)-(9CI) are diverse:
Benzimidazole derivatives are systematically classified based on substitution patterns at the N1, C2, and benzenoid ring positions. The compound 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) features:
Table 1: Structural Features of 1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)
Characteristic | Detail | Significance |
---|---|---|
Systematic IUPAC Name | 1-(1H-Pyrrol-1-ylmethyl)-1H-benzimidazole | Specifies N1-substitution pattern |
Molecular Formula | C₁₂H₁₁N₃ | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 197.24 g/mol | Impacts pharmacokinetic properties |
Key Substituent | Pyrrol-1-ylmethyl at N1 | Enhances electron density and steric bulk |
Hydrogen Bond Acceptors | 3 (imidazole N3, pyrrole N) | Facilitates biomolecular interactions |
Hydrogen Bond Donors | 1 (imidazole N1-H) | Critical for DNA minor groove binding |
This precise nomenclature (9CI designation) resolves ambiguity in registry systems, distinguishing it from isomeric structures like 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (CID 15944451) [7] [9]. The unsubstituted C2 position allows potential metal coordination or electrophilic functionalization, while the electron-rich pyrrole moiety may engage in π-stacking interactions with biological targets or materials matrices [6] [8].
The benzimidazole scaffold emerged in 1872 through Hoebrecker’s synthesis, but its pharmacological significance remained unexplored until vitamin B₁₂ research revealed 5,6-dimethylbenzimidazole as a biosynthetic precursor [8]. Key evolutionary milestones include:
Table 2: Historical Development of Key Benzimidazole Derivatives
Era | Innovation | Impact on 1-(Pyrrolylmethyl) Derivatives |
---|---|---|
1870s | Initial synthesis by Hoebrecker/Ladenberg | Established core synthetic methodology |
1950s | Vitamin B₁₂ coenzyme isolation | Revealed biological relevance of N-substitution |
1970s | Commercial antiparasitic agents (albendazole) | Validated benzimidazole’s therapeutic utility |
1990s | DNA topoisomerase I inhibitors | Inspired N1-alkylated anticancer designs |
2000s–Present | Targeted kinase/PARP inhibitors (veliparib) | Enabled precision engineering of N1 side chains |
The strategic shift toward N1-alkylation—culminating in compounds like 1-(1H-pyrrol-1-ylmethyl)-1H-benzimidazole—was driven by needs to enhance solubility and target specificity beyond early unsubstituted analogs [5] [10]. This evolution leveraged the discovery that N1-alkylation minimally disrupts aromaticity while modulating lipophilicity and conformational flexibility [8].
This derivative exemplifies rational heterocyclic design with dual applicability:
Pharmacological Significance
Material Science Applications
Table 3: Comparative Biological Activities of N1-Substituted Benzimidazoles
Biological Target | Representative Compound | Activity/IC₅₀ | Mechanistic Insight |
---|---|---|---|
DNA Topoisomerase I | 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Sub-μM inhibition | DNA intercalation via planar extension |
PARP-1 | Veliparib (N1-cyclopropylmethyl) | 5.2 nM | Competitive NAD⁺ site binding |
Giardia intestinalis | 2-Mercapto-5(6)-nitro-1H-benzimidazoles | IC₅₀ = 18–45 μM | Tubulin polymerization disruption |
VEGFR2 tyrosine kinase | 1d (N-methylpiperazine derivative) | IC₅₀ = 1.25 μM (HCT116) | ATP-competitive inhibition |
The pyrrol-1-ylmethyl group uniquely balances hydrophilicity (LogP ≈2.41) and steric tolerance (~98 ų volume), enabling membrane permeability while avoiding P-glycoprotein efflux—a limitation of bulkier N1-substituents [9] [10]. This derivative remains commercially available (e.g., CHEMSTEP) as a synthon for anticancer and antimicrobial lead optimization [1] [4], underscoring its cross-disciplinary value.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7